molecular formula C11H10N2O3 B2659807 Methyl-4-hydroxy-8-amino-quinoline-2-carboxylate CAS No. 495408-42-9

Methyl-4-hydroxy-8-amino-quinoline-2-carboxylate

Cat. No. B2659807
CAS RN: 495408-42-9
M. Wt: 218.212
InChI Key: SVVMKSBBGBPZJJ-UHFFFAOYSA-N
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Description

This compound belongs to the class of 4-hydroxy-2-quinolones , which have garnered significant interest in drug research and development due to their pharmaceutical and biological activities . Quinolones, including derivatives of 4-hydroxyquinoline, exhibit diverse properties and have been found in both natural sources and synthetic compounds.


Synthesis Analysis

The synthetic approaches for 4-hydroxy-2-quinolones involve various methods. Researchers have explored analogous compounds and heteroannelated derivatives. These synthetic pathways have led to the development of related four-membered to seven-membered heterocycles, many of which exhibit unique biological activities .


Molecular Structure Analysis

The molecular structure of Methyl-4-hydroxy-8-amino-quinoline-2-carboxylate consists of a quinoline core with a carboxylate group at position 2 and an amino group at position 8. The tautomeric forms between the carbonyl groups and nitrogen of the quinoline moiety contribute to its dynamic behavior .


Chemical Reactions Analysis

While specific reactions involving this compound may vary, quinolones in general participate in various chemical transformations. These reactions can lead to the synthesis of fused ring systems and other heterocyclic structures. Further exploration of reaction pathways and functional group modifications is essential for understanding its reactivity .

properties

IUPAC Name

methyl 8-amino-4-oxo-1H-quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-16-11(15)8-5-9(14)6-3-2-4-7(12)10(6)13-8/h2-5H,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVMKSBBGBPZJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)C2=C(N1)C(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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